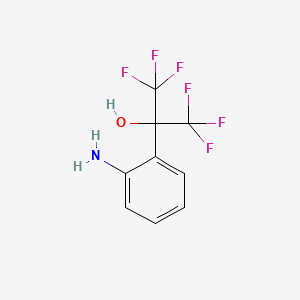

2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol” is a complex organic molecule. It contains a 2-aminophenyl group, which is a phenyl ring with an amino group at the 2-position . The hexafluoropropan-2-ol part of the molecule is a three-carbon chain with six fluorine atoms and a hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the highly electronegative fluorine atoms in the hexafluoropropan-2-ol group could significantly influence the molecule’s overall shape and properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amino group, the phenyl ring, and the hexafluoropropan-2-ol group. Each of these functional groups can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could make the compound relatively nonpolar and potentially volatile. The amino and hydroxyl groups could allow for hydrogen bonding .Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been utilized in the synthesis of ruthenium (II)/(III) DMSO-based complexes which exhibit significant anticancer activity . These complexes have been tested in vitro and in vivo, showing potent effects against cancer cells by inducing apoptosis and causing cell-cycle arrest, while demonstrating low levels of side effects .

Anti-Intestinal Nematode Prodrugs

Derivatives of 2-aminophenyl have been designed as prodrugs with anti-intestinal nematode activities. These compounds, when administered orally, have shown high deparasitization rates against Nippostrongylus brazilliensis in rats, suggesting their potential as lead compounds for treating intestinal nematode infections .

Pharmacological Applications

2-Aminophenyl derivatives have been incorporated into various pharmacological compounds. These include drugs like Riluzole and Phortress , which are benzothiazolyl drugs demonstrating significant pharmacological activity. The compound’s derivatives are being explored for their potential in enhancing the efficacy of such drugs .

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(2-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6NO/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6(5)16/h1-4,17H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCFLKMJUGBEEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374713 |

Source

|

| Record name | 2-(2-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2713-62-4 |

Source

|

| Record name | 2-(2-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)

![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)

![4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide](/img/structure/B1334116.png)